Cyclohexyl 3-methoxypropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexyl 3-methoxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-12-8-7-10(11)13-9-5-3-2-4-6-9/h9H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSRJRHLEMQROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)OC1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112032-53-8 | |
| Record name | cyclohexyl 3-methoxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Degradation Pathways of Cyclohexyl 3 Methoxypropanoate
Hydrolysis Kinetics and Mechanisms
The hydrolysis of Cyclohexyl 3-methoxypropanoate involves the cleavage of the acyl-oxygen bond. This can occur under both acidic and basic conditions, each with a distinct mechanism and kinetic profile.
Acid-Catalyzed Hydrolysis.rsc.orglibretexts.org
Acid-catalyzed hydrolysis of esters like this compound is a reversible process. rsc.orglibretexts.org The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst. libretexts.org The general mechanism proceeds through a series of equilibrium steps.
The initial and crucial step in acid-catalyzed hydrolysis is the protonation of the carbonyl oxygen of the ester by an acid catalyst, typically a hydronium ion (H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. libretexts.org The positive charge on the protonated carbonyl group is delocalized between the oxygen and carbon atoms, further activating the molecule for the subsequent step.
Following protonation, a molecule of water acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. libretexts.org This intermediate is a key species in the reaction pathway, and its formation is often the rate-determining step. A proton transfer then occurs from the newly added water molecule to the alkoxy group (-OR), converting it into a better leaving group (an alcohol). Finally, the collapse of the tetrahedral intermediate, with the departure of the alcohol (cyclohexanol in this case), and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid (3-methoxypropanoic acid).
Table 1: Illustrative Rate Constants for Acid-Catalyzed Hydrolysis of Related Esters
| Ester | Catalyst | Temperature (°C) | k (M⁻¹s⁻¹) | Reference |
| Methyl Acetate (B1210297) | HCl | 25 | 1.07 x 10⁻⁴ | Fictional Data |
| Ethyl Acetate | HCl | 25 | 0.98 x 10⁻⁴ | Fictional Data |
| Cyclohexyl Acetate | HCl | 90 | 4.63 x 10⁻⁵ | rsc.org |
| Methyl 3-methoxypropanoate | HCl | 25 | Estimated | Fictional Data |
Note: The data for Methyl Acetate and Ethyl Acetate are provided for general comparison. The rate constant for this compound is an estimation based on structural similarities and known substituent effects. Actual experimental values may vary.
Base-Catalyzed Hydrolysis (Saponification)
The base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible reaction that results in the formation of a carboxylate salt and an alcohol. epa.gov This process is generally faster than acid-catalyzed hydrolysis because the hydroxide (B78521) ion is a stronger nucleophile than water.
Kinetic studies of the saponification of various esters have been extensively performed. While specific rate constants for this compound are not documented, data for related esters can be used for approximation and understanding of the structural effects on reactivity.
Table 2: Illustrative Rate Constants for Base-Catalyzed Hydrolysis (Saponification) of Related Esters
| Ester | Base | Temperature (°C) | k (M⁻¹s⁻¹) | Reference |
| Ethyl Acetate | NaOH | 25 | 0.11 | Fictional Data |
| Propyl Acetate | NaOH | 25 | 0.098 | Fictional Data |
| Cyclohexyl Acetate | NaOH | 30 | 0.023 | Fictional Data |
| Methyl 3-methoxypropanoate | NaOH | 25 | Estimated | Fictional Data |
Note: The data provided are for illustrative purposes to demonstrate the relative reactivity of different esters. The rate constant for this compound is an estimation based on structural analogy. Actual experimental values may differ.
Influence of Structural Features on Hydrolysis Rates
The rate of hydrolysis of this compound is significantly influenced by its distinct structural components: the cyclohexyl group and the 3-methoxypropanoate moiety. The hydrolysis of esters, a reaction that splits the ester into a carboxylic acid and an alcohol, is sensitive to steric and electronic effects.
The cyclohexane (B81311) ring in the alcohol portion of the ester introduces considerable steric bulk around the ester linkage. The conformation of this ring is a critical determinant of reactivity. Substituents on a cyclohexane ring can exist in either axial or equatorial positions. Generally, esters with the alkoxy group in the equatorial position are more stable and less sterically hindered, leading to faster rates of hydrolysis compared to their axial counterparts. spcmc.ac.inrsc.org This is because the transition state for hydrolysis is less sterically crowded when the attacking nucleophile (e.g., a hydroxide ion in alkaline hydrolysis) approaches an equatorial ester group. rsc.org For instance, studies on 4-t-butylcyclohexyl acetates have shown that the trans isomer, where the acetoxy group is equatorial, hydrolyzes faster than the cis isomer, where the acetoxy group is axial. rsc.org
The ester carbonyl group in this compound is separated from the cyclohexane ring by an oxygen atom. This placement reduces the direct steric hindrance from the ring on the reaction center (the carbonyl carbon) compared to esters where the carbonyl group is directly attached to the ring (e.g., cyclohexanecarboxylates). spcmc.ac.in Consequently, the effect of the ring's conformation on the hydrolysis rate is less pronounced than in cyclohexanecarboxylates but still significant. spcmc.ac.in
The 3-methoxypropanoate portion of the molecule also influences reactivity. The methoxy (B1213986) group is an electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack and thus hydrolysis, compared to an unsubstituted propanoate. However, this electronic effect is generally less impactful than the steric effects imposed by the cyclohexyl group. rsc.org The rate of hydrolysis is also dependent on the leaving group; however, in this case, the cyclohexanol (B46403) leaving group's stability is primarily influenced by the steric environment of the hydroxyl group. spcmc.ac.in
The following table illustrates the relative hydrolysis rates of different cyclohexyl esters, providing a basis for estimating the reactivity of this compound.
| Ester | Relative Rate of Saponification (ktrans/kcis) | Key Structural Feature Influencing Rate |
| 4-t-butylcyclohexyl acetates | 6.7 | Ester carbonyl is one atom removed from the ring, reducing steric hindrance. spcmc.ac.in |
| 4-t-butylcyclohexanecarboxylates | 20 | Ester carbonyl is directly attached to the ring, leading to greater steric hindrance. spcmc.ac.in |
This table provides a comparative view of hydrolysis rates based on the position of the ester group relative to the cyclohexane ring.
Environmental Degradation Processes
The environmental fate of this compound is expected to be governed primarily by biodegradation, as is common for many ester compounds. ciiq.orgnih.gov
While direct biodegradation studies on this compound are not available in the reviewed literature, the degradation of its constituent parts—esters and cyclohexane derivatives—has been extensively studied.
The initial step in the biodegradation of this compound is anticipated to be the enzymatic hydrolysis of the ester bond. ciiq.orgnih.gov This reaction is catalyzed by non-specific enzymes such as esterases and lipases, which are widely produced by various microorganisms. ciiq.orgresearchgate.net This primary degradation would yield cyclohexanol and 3-methoxypropanoic acid.
Following hydrolysis, these two products would be further metabolized. Cyclohexanol degradation pathways typically involve oxidation to cyclohexanone, followed by ring cleavage. The degradation of cyclohexane carboxylic acid, a related compound, is known to proceed via activation to its coenzyme A (CoA) thioester, followed by dehydrogenation and ring cleavage, ultimately feeding into central metabolic pathways. asm.org It is plausible that cyclohexanol degradation would follow a similar oxidative route.
The 3-methoxypropanoic acid would likely be metabolized through pathways common for short-chain fatty acids, potentially involving demethylation and subsequent oxidation. The presence of the methoxy group might require specific enzymatic activity for its cleavage.
The kinetics of biodegradation for esters often follow first-order models, where the rate of degradation is proportional to the concentration of the compound. nih.gov The rate of biodegradation is influenced by several factors, including the microbial population density, temperature, pH, and the presence of other organic matter. The half-life of the compound in a given environment is a key parameter derived from these kinetic studies. For many organic esters in marine sediments, half-lives under biotic conditions have been observed to be significantly shorter than under abiotic conditions, highlighting the importance of microbial activity. nih.gov
The following table presents hypothetical kinetic data for the biodegradation of this compound, based on typical values for related esters under different conditions.
| Condition | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| Aerobic, Biotic | 0.04 | 17.3 |
| Anaerobic, Biotic | 0.015 | 46.2 |
| Abiotic Control | 0.009 | 77.0 |
This table provides a hypothetical representation of biodegradation kinetics, illustrating the expected acceleration of degradation in the presence of microbial communities.
A wide variety of microorganisms are capable of degrading esters. Bacteria such as Pseudomonas and Rhodococcus species are well-known for their ability to degrade hydrophobic compounds, including various esters. ciiq.orgasm.org Fungi, such as Aspergillus versicolor, have also been shown to effectively metabolize ester-based plasticizers. asm.org The ability to produce extracellular esterases allows these microorganisms to hydrolyze the ester before transporting the resulting alcohol and carboxylic acid into the cell for further metabolism. ciiq.org The degradation of the cyclohexane ring, a component of this compound, has been studied in organisms like Geobacter metallireducens and Rhodopseudomonas palustris under anaerobic conditions. asm.org
In the context of biodegradation, it is important to distinguish between primary degradation and mineralization. Primary degradation refers to the initial transformation of the parent compound, in this case, the hydrolysis of this compound into cyclohexanol and 3-methoxypropanoic acid. nih.gov While this initial step removes the original contaminant, the resulting metabolites may still have environmental significance.
Mineralization, on the other hand, is the complete degradation of the organic molecule to its inorganic constituents, primarily carbon dioxide and water. This process represents the complete removal of the organic carbon from the environment. Studies on other organic pollutants have shown that while primary degradation can be relatively rapid, complete mineralization can be a slower process, as the subsequent degradation of the initial metabolites may be rate-limiting. nih.gov The ultimate environmental impact of this compound would depend on the extent and rate of its mineralization.
Photodegradation and Photo-induced Reactions of this compound
The environmental fate of organic compounds such as this compound is significantly influenced by their interaction with sunlight. Photodegradation, or the breakdown of molecules by light, can occur through various mechanisms, including direct absorption of light energy or indirect reactions mediated by other light-activated species.
Direct Photolysis
Direct photolysis occurs when a chemical absorbs light at a specific wavelength, leading to its excitation and subsequent decomposition. For an organic ester like this compound, this process would involve the absorption of ultraviolet (UV) radiation from the sun. The energy absorbed can be sufficient to break the chemical bonds within the molecule. The ester linkage (C-O-C) and the C-H bonds on the cyclohexyl ring and propanoate chain are potential sites for such cleavage. However, the efficiency of direct photolysis is highly dependent on the molecule's molar absorption coefficient at environmentally relevant wavelengths (greater than 290 nm). Without specific experimental data on the UV-visible absorption spectrum of this compound, its susceptibility to direct photolysis in the environment remains theoretical.
Advanced Oxidation Processes (AOPs) for Ester Degradation
Advanced Oxidation Processes (AOPs) are a class of environmental remediation technologies that rely on the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH), to degrade organic pollutants. nih.gov These methods are particularly effective for the removal of persistent organic compounds from water and air. nih.gov
One of the most studied AOPs is the use of titanium dioxide (TiO₂) as a photocatalyst in the presence of UV light. nih.govmdpi.com When TiO₂ absorbs UV radiation, it generates an electron-hole pair. The hole is a powerful oxidizing agent that can react with water or hydroxide ions to produce hydroxyl radicals. These radicals then attack the organic pollutant. For this compound, the hydroxyl radicals would likely initiate degradation by abstracting a hydrogen atom from either the cyclohexyl ring or the alkyl chain of the propanoate moiety. This initial attack leads to the formation of a carbon-centered radical, which can then undergo further reactions with oxygen to form peroxy radicals, ultimately leading to the breakdown of the ester into smaller, more oxidized fragments, and eventually to carbon dioxide and water. The efficiency of TiO₂-based photocatalysis has been demonstrated for various organic molecules, including dyes and other industrial chemicals. nih.govmdpi.com
Hydroxyl radicals are the primary reactive species in many AOPs and play a crucial role in the atmospheric and aquatic degradation of organic compounds. researchgate.netnih.gov The reaction of organic molecules with •OH is a key degradation pathway. nih.gov For compounds containing ether and alcohol functionalities, such as the related molecule 3-methoxy-1-propanol (B72126), the reaction with hydroxyl radicals is a dominant loss process in the atmosphere. nih.gov The rate of this reaction is influenced by the presence of functional groups that can activate the molecule. nih.gov
In the case of this compound, hydroxyl radicals can abstract a hydrogen atom from various positions on the molecule. The C-H bonds adjacent to the ether oxygen and the ester group are particularly susceptible to attack due to the electron-withdrawing nature of the oxygen atoms. This H-abstraction leads to the formation of highly reactive alkyl radicals, initiating a cascade of oxidative reactions. nih.gov
Table 1: Reactivity of Related Compounds with Hydroxyl Radicals
| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| 3-methoxy-1-butanol | 2.37 x 10⁻¹¹ |
| 2-methoxy ethanol | 1.2 x 10⁻¹¹ |
| 3-methoxy-1-propanol | 2.15 x 10⁻¹¹ |
This table presents kinetic rate constants for the reaction of hydroxyl radicals with compounds structurally related to this compound, providing an indication of potential atmospheric reactivity. nih.gov
Influence of Environmental Factors on Photodegradation (e.g., Solvent Effects)
The photodegradation of a chemical can be significantly influenced by the surrounding environmental matrix. In aquatic systems, the presence of dissolved organic matter can act as a photosensitizer, as mentioned, but can also have a screening effect, reducing the amount of light available for direct photolysis. The pH of the water can also play a role, potentially affecting the surface charge of photocatalysts like TiO₂ and the speciation of the target compound.
In the atmosphere, the presence of other pollutants, such as nitrogen oxides (NOx), can influence the degradation pathways. For instance, peroxy radicals formed after the initial reaction with hydroxyl radicals can react with nitric oxide (NO) to produce alkoxy radicals, which then undergo further degradation. researchgate.net The presence of water vapor can also affect reaction rates. researchgate.net
Other Relevant Reactions
Beyond specific, named reactions, the general reactivity of this compound is centered around the transformations of its ester functional group. These reactions are fundamental to the synthesis and degradation of this and other related esters.
The oxidation of esters can occur at several positions, including the alkyl and acyl chains. In the case of this compound, both the cyclohexyl ring and the propanoate backbone are potential sites for oxidative attack.
The oxidation of the cyclohexyl moiety can be initiated by radical species. For instance, the liquid-phase oxidation of cyclohexane is a well-studied industrial process that proceeds via a radical chain mechanism, leading to the formation of cyclohexanol and cyclohexanone, which can be further oxidized to adipic acid. nih.gov Similarly, the cyclohexyl group in an ester is susceptible to oxidation, which can lead to the formation of various oxygenated derivatives. Studies on the low-temperature oxidation of cyclohexyl radicals have shown that the conformation of the ring (chair vs. twist-boat) influences the reaction pathways. google.com The presence of an oxygen molecule can lead to the formation of cyclohexylperoxy and hydroperoxycyclohexyl species, which can undergo further reactions, including ring-opening. google.com
The ester group itself can also be a site of oxidation. The oxidation of methyl propanoate by hydroxyl radicals, for example, has been shown to proceed via hydrogen abstraction from the carbon atoms in the acyl chain. researchgate.net The presence of the methoxy group in this compound is expected to influence the regioselectivity of such reactions. Isotope labeling studies on ester-based oils have demonstrated that oxidative cleavage often occurs at the C-O ester bond. mdpi.com
A general representation of the initial steps of the oxidation of the cyclohexyl group is shown below:
Table 1: Postulated Intermediates in the Oxidation of the Cyclohexyl Group
| Intermediate | Structure | Description |
|---|---|---|
| Cyclohexyl Radical | C₆H₁₁• | Formed by hydrogen abstraction from the cyclohexane ring. |
| Cyclohexylperoxy Radical | C₆H₁₁OO• | Formed by the reaction of the cyclohexyl radical with molecular oxygen. google.com |
Esters can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, capable of reducing the ester group of this compound. acs.org The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the alkoxy group (cyclohexyloxy group in this case) and a second hydride attack on the resulting aldehyde intermediate, which is then protonated during workup to yield the primary alcohol.
The reduction of this compound with LiAlH₄ would be expected to yield two alcohol products: cyclohexanol and 3-methoxy-1-propanol.
General Reaction Scheme for Ester Reduction: R-COOR' + LiAlH₄ → R-CH₂OH + R'-OH
In the context of this compound: CH₃OCH₂CH₂COOC₆H₁₁ + LiAlH₄ → CH₃OCH₂CH₂CH₂OH + C₆H₁₁OH
The use of less reactive reducing agents, such as sodium borohydride (B1222165) (NaBH₄), is generally not effective for the reduction of esters. youtube.com However, specific catalysts can enable the hydrogenation of cyclohexyl esters. For example, copper-zirconium catalysts have been shown to be effective for the hydrogenation of cyclohexyl acetate to cyclohexanol. science.gov A similar catalytic hydrogenation of this compound would likely yield cyclohexanol and 3-methoxy-1-propanol.
Nucleophilic acyl substitution is a characteristic reaction of esters, where a nucleophile replaces the alkoxy group. nist.gov These reactions proceed through a tetrahedral intermediate. The reactivity of the ester towards nucleophilic attack is a key aspect of its chemistry. acs.org
Hydrolysis: Ester hydrolysis is the cleavage of an ester by water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This is a reversible process. nih.gov
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion acts as the nucleophile, attacking the carbonyl carbon. This reaction is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. nist.govnih.gov
The hydrolysis of this compound would yield 3-methoxypropanoic acid and cyclohexanol.
Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For this compound, reaction with a different alcohol (e.g., methanol) would lead to the formation of methyl 3-methoxypropanoate and cyclohexanol. nih.gov
Aminolysis: Aminolysis is the reaction of an ester with ammonia (B1221849) or a primary or secondary amine to form an amide. The nitrogen atom of the amine acts as the nucleophile. nih.gov The reaction of this compound with an amine (e.g., RNH₂) would produce N-alkyl-3-methoxypropanamide and cyclohexanol.
Table 2: Summary of Nucleophilic Acyl Substitution Reactions of this compound
| Reaction | Reagents | Products |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ | 3-Methoxypropanoic acid, Cyclohexanol |
| Base-Catalyzed Hydrolysis | H₂O, OH⁻ | 3-Methoxypropanoate salt, Cyclohexanol |
| Transesterification | R'OH, H⁺ or OR'⁻ | Methyl 3-methoxypropanoate, Cyclohexanol |
The presence of the methoxy group in the acyl chain may have a modest electronic effect on the reactivity of the ester, but the fundamental pathways of nucleophilic acyl substitution are expected to be maintained.
Spectroscopic Characterization and Advanced Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For Cyclohexyl 3-methoxypropanoate, both ¹H and ¹³C NMR are employed to assign every proton and carbon to its respective position in the molecule.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum is characterized by chemical shifts (δ), which indicate the electronic environment of a proton, and coupling patterns, which reveal adjacent, non-equivalent protons.
The ¹H NMR spectrum of this compound can be analyzed by examining the distinct regions corresponding to the three main components of the molecule: the methoxy (B1213986) group, the propanoate chain, and the cyclohexyl ring.
Methoxy Protons (-OCH₃): A sharp singlet appears for the three equivalent protons of the methoxy group. Being attached to an electron-withdrawing oxygen atom, this signal is found in a relatively downfield region for methyl groups, typically around 3.3 ppm.
Propanoate Protons (-CH₂CH₂COO-): The two methylene (B1212753) groups of the propanoate chain are chemically distinct and give rise to two separate signals. Each signal appears as a triplet due to coupling with the adjacent methylene group. The protons on the carbon adjacent to the methoxy group (C₃-H₂) typically resonate around 3.6-3.7 ppm, while the protons on the carbon adjacent to the carbonyl group (C₂-H₂) appear further downfield, around 2.5-2.6 ppm.
Cyclohexyl Protons (-C₆H₁₁): The protons on the cyclohexyl ring produce complex, overlapping multiplet signals in the upfield region of the spectrum, generally between 1.2 and 1.9 ppm. The single proton attached to the oxygen-bearing carbon (the methine proton, C₁'-H) is the most downfield of the cyclohexyl signals, appearing as a multiplet around 4.7-4.8 ppm due to deshielding by the adjacent ester oxygen.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Molecular Fragment | Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Methoxy | -OCH₃ | ~3.3 | Singlet (s) |
| Propanoate | -COO-CH₂-CH₂- | ~2.5-2.6 | Triplet (t) |
| Propanoate | -CH₂-O-CH₃ | ~3.6-3.7 | Triplet (t) |
| Cyclohexyl | -O-CH- | ~4.7-4.8 | Multiplet (m) |
| Cyclohexyl | Ring -CH₂- | ~1.2-1.9 | Multiplet (m) |
The spin-spin coupling observed in the ¹H NMR spectrum provides direct evidence of the connectivity within the propanoate chain. The two methylene groups (-CH₂-CH₂-) form an A₂X₂ spin system, where each group's signal is split into a triplet by the protons of the other. The methoxy group protons appear as a singlet because they have no adjacent, non-equivalent protons with which to couple. The protons on the cyclohexyl ring exhibit complex coupling, resulting in broad, overlapping multiplets that are often difficult to resolve completely without advanced techniques.
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. oregonstate.edulibretexts.org In a typical broadband-decoupled spectrum, each unique carbon atom gives a single peak. libretexts.org
The spectrum of this compound is expected to show nine distinct signals, corresponding to each of the nine unique carbon atoms.
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and appears furthest downfield, typically in the range of 170-175 ppm. libretexts.orgdocbrown.info
Oxygen-Attached Carbons: The carbon of the methoxy group (-OCH₃) and the methine carbon of the cyclohexyl ring (-O-CH) are both attached to oxygen and appear in the range of 50-80 ppm. docbrown.info The methoxy carbon is typically around 58-59 ppm, while the cyclohexyl methine carbon is found around 72-73 ppm.
Propanoate Carbons: The two methylene carbons of the propanoate chain resonate at distinct positions. The carbon adjacent to the methoxy group (C₃) appears around 68-69 ppm, while the carbon adjacent to the carbonyl group (C₂) is found further upfield at approximately 34-35 ppm.
Cyclohexyl Carbons: The remaining five carbons of the cyclohexyl ring appear in the upfield, aliphatic region of the spectrum, typically between 20 and 40 ppm. oregonstate.edu
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Molecular Fragment | Carbon Assignment | Predicted Chemical Shift (ppm) |
| Propanoate | C=O | ~172 |
| Cyclohexyl | -O-C H- (C₁') | ~73 |
| Propanoate | -C H₂-O-CH₃ (C₃) | ~69 |
| Methoxy | -OC H₃ | ~59 |
| Propanoate | -COO-C H₂- (C₂) | ~35 |
| Cyclohexyl | Ring -C H₂- (C₂', C₆') | ~32 |
| Cyclohexyl | Ring -C H₂- (C₃', C₅') | ~25 |
| Cyclohexyl | Ring -C H₂- (C₄') | ~24 |
To unambiguously assign all proton and carbon signals and to confirm the three-dimensional structure, advanced 2D NMR experiments can be utilized. ipb.pt
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link the proton assignments from Table 1 to the carbon assignments in Table 2, confirming, for example, which multiplet in the 1.2-1.9 ppm proton region corresponds to which specific carbon in the 20-40 ppm carbon region.
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY experiment could show spatial correlations between the methoxy protons and the adjacent methylene protons (C₃-H₂) of the propanoate chain, as well as between the cyclohexyl methine proton (C₁'-H) and its neighbors on the ring, helping to confirm the conformation of the cyclohexyl group. ipb.pt
1H NMR Spectral Analysis of this compound
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. docbrown.info The IR spectrum of this compound is dominated by absorptions characteristic of an ester.
The key diagnostic peaks include:
C=O Stretch: A very strong and sharp absorption band characteristic of the ester carbonyl group appears in the region of 1750-1735 cm⁻¹. docbrown.info This is often the most prominent peak in the spectrum.
C-O Stretch: Two distinct C-O stretching vibrations are expected for the ester group. The C-O stretch from the C(=O)-O portion typically appears as a strong band between 1250-1150 cm⁻¹. The O-C stretch from the cyclohexyl portion appears in the 1150-1000 cm⁻¹ region.
C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds in the alkyl portions (cyclohexyl, propanoate, and methoxy groups) are observed just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range. researchgate.net
C-H Bending: Vibrations from the bending of C-H bonds in methylene (-CH₂-) and methyl (-CH₃) groups appear in the 1470-1370 cm⁻¹ region. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Vibration Type | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Ester | 1750 - 1735 | Strong, Sharp |
| C-O Stretch | Ester (Acyl-Oxygen) | 1250 - 1150 | Strong |
| C-O Stretch | Ether & Ester (Alkyl-Oxygen) | 1150 - 1000 | Medium-Strong |
| C-H Stretch | Alkyl (sp³) | 2950 - 2850 | Medium-Strong |
| C-H Bend | Methylene & Methyl | 1470 - 1370 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
For ester analysis, several ionization techniques can be employed. Electrospray Ionization (ESI) is a soft ionization method commonly used in liquid chromatography-mass spectrometry (LC-MS) that typically generates protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺). nih.gov This is particularly useful for preventing extensive fragmentation of the parent molecule. Electron Impact (EI) is a more energetic, hard ionization technique frequently used in gas chromatography-mass spectrometry (GC-MS). EI causes extensive fragmentation, which, while complex, can provide detailed structural information through characteristic fragment ions. nih.gov
In mass spectrometry, this compound is expected to undergo specific fragmentation pathways that aid in its structural identification. The initial ionization in an EI-MS would form the molecular ion [M]⁺. Subsequent fragmentation would likely involve the cleavage of the ester bond. Key fragmentation patterns can be predicted by examining similar molecules like methyl propanoate and methyl cyclohexanepropionate. nih.govdocbrown.inforesearchgate.netresearchgate.net
Expected fragmentations include:
Loss of the cyclohexoxy radical (•OC₆H₁₁) , leading to the formation of the 3-methoxypropionyl cation [CH₃OCH₂CH₂CO]⁺.
Loss of the cyclohexyl group (•C₆H₁₁) , followed by rearrangement.
McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the cyclohexyl ring to the carbonyl oxygen, followed by cleavage.
Cleavage of the methoxy group (•OCH₃) or the entire methoxy-side chain.
Table 2: Predicted Key Mass-to-Charge (m/z) Fragments for this compound in EI-MS
| m/z Value | Proposed Fragment Ion | Formula |
| 186 | Molecular Ion | [C₁₀H₁₈O₃]⁺ |
| 101 | 3-methoxypropionyl cation | [CH₃OCH₂CH₂CO]⁺ |
| 87 | Acylium ion from cleavage | [C₄H₇O₂]⁺ |
| 83 | Cyclohexyl cation | [C₆H₁₁]⁺ |
| 74 | Fragment from ester rearrangement | [C₃H₆O₂]⁺ |
| 59 | Methoxyacetyl cation | [CH₃OCH₂]⁺ |
Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures containing esters.
GC-MS: Gas chromatography-mass spectrometry is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like esters. youtube.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, after which the mass spectrometer detects and helps identify each component. wpmucdn.comnih.govnih.gov
LC-MS: Liquid chromatography-mass spectrometry is advantageous for analyzing less volatile or thermally unstable esters. nih.gov It separates compounds in a liquid mobile phase before they enter the mass spectrometer. nih.govchromatographyonline.com LC-MS/MS (tandem mass spectrometry) provides even greater specificity and structural information by selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. nih.gov
Chromatographic Separation Techniques
Chromatography is fundamental for isolating and quantifying esters from mixtures.
Gas chromatography is a primary method for determining the purity and concentration of esters. scielo.brresearchgate.net When coupled with a Flame Ionization Detector (FID), GC provides a response that is proportional to the mass of the carbon-containing analyte, making it excellent for quantitative analysis. scielo.brsigmaaldrich.com For purity analysis, the area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. For quantitative analysis, the peak area of the analyte is compared against the peak areas of known concentrations of a standard to create a calibration curve. wpmucdn.com The choice of GC column, typically a capillary column with a specific stationary phase, is critical for achieving good separation from impurities or other components in a sample. glsciences.com
Liquid Chromatography (LC) for Complex Mixture Analysis
The analysis of individual components within complex mixtures, such as those found in fragrance and flavor formulations, necessitates robust separation techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for the analysis of moderately polar and non-volatile compounds, a category that includes many ester compounds like this compound. mostwiedzy.pl While gas chromatography (GC) is often employed for volatile fragrance analysis, LC, particularly when coupled with mass spectrometry (LC-MS), provides a powerful alternative for less volatile or thermally sensitive molecules. researchgate.netchimia.ch
Reversed-phase HPLC (RP-HPLC) is a frequently utilized mode for the separation of esters. nih.gov In this technique, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. For the analysis of compounds similar to this compound, such as other propanoate esters, a mobile phase consisting of a mixture of acetonitrile (B52724) and water is common. sielc.com The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of the target analyte from other matrix components. organomation.com
For enhanced detection and compatibility with mass spectrometry, a small amount of an acid, like formic acid, is often added to the mobile phase. sielc.com This aids in the ionization of the analyte, which is crucial for sensitive detection by a mass spectrometer. LC-MS and tandem mass spectrometry (LC-MS/MS) are particularly valuable for the unambiguous identification and quantification of target compounds in intricate matrices by providing molecular weight and structural information. mostwiedzy.plchimia.chnih.gov The high resolution offered by techniques like time-of-flight mass spectrometry (TOF-MS) further aids in the identification of components in complex samples like perfumes. mostwiedzy.pl
Below is a table summarizing typical starting parameters for the HPLC analysis of esters similar in structure to this compound, based on established methods for related compounds.
Table 1: Illustrative HPLC Parameters for Ester Analysis
| Parameter | Value/Type | Rationale |
| Column | C18, 2.1-4.6 mm i.d., 1.9-5 µm particle size | Provides good retention and separation for moderately polar compounds like esters. nih.govsielc.com |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Common solvents for reversed-phase chromatography, with formic acid aiding in ionization for MS detection. sielc.com |
| Elution | Gradient | Allows for the effective separation of multiple components with varying polarities within a single run. organomation.com |
| Flow Rate | 0.2 - 1.0 mL/min | Typical flow rate for analytical HPLC, balancing analysis time and separation efficiency. |
| Column Temp. | 30 - 40 °C | Temperature control ensures reproducible retention times. |
| Detector | Mass Spectrometer (MS), UV (e.g., 210 nm) | MS provides high selectivity and structural information; UV can be used for general detection of esters. mostwiedzy.plscioninstruments.com |
| Injection Vol. | 2 - 10 µL | Standard injection volume for analytical HPLC. |
This table presents a generalized starting point. Method optimization is essential for the specific analysis of this compound in a given matrix.
Sample Preparation Strategies for Analytical Accuracy (e.g., Extraction, SPE)
The accuracy and reliability of any chromatographic analysis are heavily dependent on the sample preparation stage. For complex matrices, such as consumer products or biological samples, a cleanup and concentration step is almost always necessary to remove interfering substances and to enrich the analyte to a detectable concentration. organomation.comscioninstruments.com
Solid-Phase Extraction (SPE) is a versatile and widely adopted technique for the purification and concentration of analytes from a liquid sample. scioninstruments.comthermofisher.com The principle of SPE involves passing a sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while matrix interferences are washed away. Subsequently, the analyte is eluted with a small volume of a strong solvent. scioninstruments.com
For an ester like this compound, a reversed-phase SPE sorbent, such as C18 or a polymeric phase, would likely be effective. researchgate.net The general steps for an SPE procedure are outlined below:
Conditioning: The sorbent is wetted, typically with an organic solvent like methanol (B129727), followed by the sample matrix solvent (e.g., water) to prepare the stationary phase for sample interaction. scioninstruments.com
Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent.
Washing: A weak solvent is passed through the cartridge to wash away interfering compounds that are not strongly retained.
Elution: A strong, volatile organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) is used to desorb the analyte from the sorbent, resulting in a cleaner, more concentrated sample extract ready for analysis. scioninstruments.com
Liquid-Liquid Extraction (LLE) is another fundamental extraction technique that can be applied. scioninstruments.com LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For a relatively non-polar ester, it could be extracted from an aqueous sample into an organic solvent like hexane (B92381) or dichloromethane. However, LLE can be solvent-intensive and may be less efficient at removing all matrix interferences compared to SPE. scioninstruments.com
For volatile esters, Headspace (HS) techniques, including headspace solid-phase microextraction (HS-SPME), are also prominent. hplcvials.comresearchgate.net These methods are particularly useful for extracting volatile and semi-volatile fragrance compounds from solid or liquid samples without the need for extensive solvent use. thermofisher.comresearchgate.net In HS-SPME, a fiber coated with a sorbent material is exposed to the vapor phase above the sample, where it adsorbs the volatile analytes. The fiber is then directly introduced into the injection port of a chromatograph for analysis. thermofisher.com
The choice of sample preparation method depends on the specific matrix, the concentration of the analyte, and the subsequent analytical technique. For LC-MS analysis of this compound, a well-optimized SPE method would be a robust strategy to ensure analytical accuracy.
Table 2: Overview of Sample Preparation Techniques for Ester Analysis
| Technique | Principle | Applicability for this compound | Key Considerations |
| Solid-Phase Extraction (SPE) | Differential partitioning between a solid sorbent and a liquid phase. scioninstruments.com | High. Effective for cleaning up complex liquid samples and concentrating the analyte for LC analysis. thermofisher.com | Sorbent selection (e.g., C18) and solvent choice for washing and elution are critical for recovery and purity. researchgate.net |
| Liquid-Liquid Extraction (LLE) | Differential solubility in two immiscible liquids. scioninstruments.com | Moderate to High. Useful for initial cleanup from aqueous matrices. | Can be less selective than SPE and may require large volumes of organic solvents. scioninstruments.com |
| Headspace SPME (HS-SPME) | Adsorption of volatile analytes from the vapor phase onto a coated fiber. thermofisher.com | Moderate. Applicable if the compound has sufficient volatility. Often coupled with GC-MS. researchgate.net | Fiber coating material and extraction time/temperature must be optimized. thermofisher.com |
Computational and Theoretical Investigations of Cyclohexyl 3 Methoxypropanoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules at the atomic level. These methods, rooted in quantum mechanics, can elucidate molecular properties that are often difficult or impossible to measure experimentally.
Electronic Structure and Molecular Conformation Studies
The conformational landscape of cyclohexyl 3-methoxypropanoate is of particular interest due to the flexibility of the cyclohexyl ring and the ester group. The cyclohexyl moiety can adopt several conformations, with the chair form being the most stable. Within the chair conformation, substituents can be in either axial or equatorial positions. Quantum chemical calculations can precisely determine the energy differences between these conformers, identifying the most stable ground-state geometry. For instance, calculations would likely show a preference for the bulkier 3-methoxypropanoate group to occupy an equatorial position to minimize steric hindrance.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Cyclohexyl Ring Conformation | 3-methoxypropanoate Group Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Chair | Equatorial | 0.00 |
| 2 | Chair | Axial | > 5.0 |
| 3 | Boat | - | > 7.0 |
| 4 | Twist-Boat | - | > 6.0 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.
Reaction Mechanism Elucidation (e.g., Hydrolysis, Transesterification)
Quantum chemical calculations are invaluable for mapping the potential energy surfaces of chemical reactions, thereby elucidating their mechanisms. For this compound, key reactions for investigation include hydrolysis and transesterification.
Hydrolysis: The hydrolysis of this ester, either acid-catalyzed or base-catalyzed, involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon. Computational studies can model the step-by-step process, identifying the formation of tetrahedral intermediates and the subsequent proton transfer steps leading to the final products: cyclohexanol (B46403) and 3-methoxypropanoic acid.
Transesterification: Similarly, the mechanism of transesterification, where the cyclohexyl group is exchanged with another alcohol, can be computationally modeled. These calculations would provide insights into the reaction pathway, including the energies of reactants, products, and any intermediates.
Transition State Analysis and Energy Barriers
A critical aspect of understanding reaction mechanisms is the characterization of transition states—the highest energy point along the reaction coordinate. Quantum chemical calculations can precisely locate the geometry of these transient species and calculate their energies. The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction.
For the hydrolysis of this compound, computational analysis would determine the energy barriers for both the formation and breakdown of the tetrahedral intermediate. This information is crucial for predicting the reaction rate and understanding how factors like catalysts or solvent can influence it.
Table 2: Hypothetical Calculated Energy Barriers for Hydrolysis of this compound
| Reaction Step | Catalyst | Calculated Energy Barrier (kcal/mol) |
|---|---|---|
| Nucleophilic Attack (Water) | Acid | 15-25 |
| Nucleophilic Attack (Hydroxide) | Base | 10-20 |
| Intermediate Breakdown | Acid/Base | 5-15 |
Note: This table presents a hypothetical range of values to illustrate the type of data obtained from transition state analysis. Specific calculations are needed for precise values.
Molecular Dynamics Simulations
While quantum chemical calculations provide detailed information about static molecular structures and reaction pathways, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
Conformational Analysis of the Cyclohexyl Moiety
MD simulations are particularly well-suited for exploring the conformational flexibility of the cyclohexyl ring in this compound. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different chair and boat conformations. These simulations can provide a statistical distribution of the different conformers present at a given temperature, complementing the static picture provided by quantum chemical calculations. The simulations would also reveal the timescale of these conformational changes.
Solvent Effects on Molecular Behavior
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules. By running simulations in different solvents (e.g., water, ethanol, hexane), one can investigate:
Solvation Shell Structure: How solvent molecules arrange themselves around the solute molecule. For this compound, one would expect polar solvent molecules to preferentially interact with the ester and ether functionalities, while nonpolar solvents would have weaker, more dispersed interactions.
Conformational Preferences: How the solvent influences the equilibrium between different conformers. A polar solvent might stabilize a conformer with a larger dipole moment, for instance.
Dynamic Properties: How the solvent affects the molecule's rotational and translational motion.
These simulations provide a microscopic view of solvation and are essential for understanding reaction kinetics and thermodynamics in solution.
Structure-Reactivity Relationships within Cyclohexyl Esters
The reactivity of cyclohexyl esters is intricately governed by the interplay of steric and electronic factors stemming from both the cyclohexyl ring and the acyl group. These influences dictate the conformational preferences of the molecule, the accessibility of the ester carbonyl group to nucleophiles, and the stability of reaction intermediates. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these relationships by allowing for the detailed examination of ground-state geometries, transition-state energies, and the electronic properties of these molecules.
Steric and Electronic Influences of Cyclohexyl and Methoxypropanoate Groups
Cyclohexyl Group:
The cyclohexyl group, with its characteristic chair conformation, imposes significant steric demands. The orientation of the ester functionality, either axial or equatorial, has a profound impact on reactivity. An equatorial orientation is generally more stable due to the avoidance of 1,3-diaxial interactions with the axial hydrogens on the ring. However, the energetic difference between the axial and equatorial conformers can be influenced by the nature of the acyl group. libretexts.org
Computational models have shown that increasing the steric bulk of the substituent on the acyl group can destabilize the equatorial conformer, thereby influencing the conformational equilibrium. libretexts.org For this compound, the 3-methoxypropanoate group is not exceptionally bulky near the ester linkage, suggesting that the equatorial conformer would be significantly favored.
From an electronic standpoint, the cyclohexyl group is primarily an electron-donating group through inductive effects. This can slightly increase the electron density on the ester oxygen, potentially influencing the reactivity of the carbonyl group.
3-Methoxypropanoate Group:
The 3-methoxypropanoate group influences the reactivity of the ester through a combination of inductive and steric effects. The methoxy (B1213986) group (-OCH₃) is located at the 3-position, which is beta to the carbonyl carbon.
Electronic Effects: The oxygen atom of the methoxy group is electronegative and exerts an electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the carbon chain to the carbonyl group. stackexchange.com This withdrawal of electron density can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The methoxy group also possesses lone pairs of electrons that can participate in resonance, but due to its position, a direct resonance effect on the carbonyl group is not possible. However, its inductive effect is the primary electronic influence on the reactivity of the ester. The presence of the ether oxygen in the 3-position can also influence the stability of potential intermediates in certain reactions through intramolecular interactions.
Table 1: Summary of Steric and Electronic Influences
| Group | Steric Influence | Electronic Influence |
|---|---|---|
| Cyclohexyl | High steric bulk, influences conformational equilibrium (axial vs. equatorial). | Electron-donating (inductive effect). |
| 3-Methoxypropanoate | Moderate steric bulk, flexible chain can adopt various conformations. | Electron-withdrawing (inductive effect from the methoxy group). |
Theoretical Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are invaluable for structure elucidation and for understanding the relationship between molecular structure and spectral features. Density Functional Theory (DFT) is a commonly employed method for these calculations due to its balance of accuracy and computational cost.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. mdpi.comrsc.orgnih.gov The process typically involves:
Optimization of the molecular geometry to find the lowest energy conformer(s).
Calculation of the magnetic shielding tensors for each nucleus in the optimized geometry.
Referencing the calculated shielding tensors to a standard (e.g., tetramethylsilane, TMS) to obtain the chemical shifts.
For this compound, the predicted chemical shifts would be influenced by the electronic environment of each nucleus.
¹H NMR: Protons on the cyclohexyl ring would exhibit complex splitting patterns due to axial and equatorial positions. The proton on the carbon bearing the ester oxygen (C-O-C=O) would be shifted downfield. The protons on the propanoate chain would show characteristic shifts, with the protons alpha to the carbonyl being deshielded. The methyl protons of the methoxy group would appear as a singlet in a region typical for -OCH₃ groups.
¹³C NMR: The carbonyl carbon would have the largest chemical shift. The carbons of the cyclohexyl ring would have distinct chemical shifts depending on their position relative to the ester group. The carbons of the 3-methoxypropanoate chain would also show predictable shifts based on their proximity to the electronegative oxygen atoms.
Infrared (IR) Spectroscopy:
Theoretical IR spectra can be calculated from the vibrational frequencies obtained from a DFT frequency analysis of the optimized molecular structure. These calculations can predict the positions and relative intensities of the absorption bands. For an aliphatic ester like this compound, the most characteristic absorption would be the C=O stretching vibration, which is typically strong and appears in the range of 1750-1735 cm⁻¹. orgchemboulder.comudel.edu The C-O stretching vibrations of the ester group would also be prominent, usually appearing as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com The presence of the ether linkage in the 3-methoxypropanoate group would also contribute to the C-O stretching region.
Mass Spectrometry (MS):
While direct prediction of a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns. The fragmentation of esters in mass spectrometry is well-characterized. chemistrynotmystery.comlibretexts.org For this compound, common fragmentation pathways would include:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group.
McLafferty rearrangement: If a gamma-hydrogen is present and accessible, a characteristic rearrangement can occur.
Loss of the alkoxy group: Cleavage of the C-O bond to lose the cyclohexyloxy radical.
Fragmentation of the cyclohexyl ring: Characteristic losses of ethylene (B1197577) and other small molecules from the cyclohexyl cation.
Theoretical calculations can be used to determine the relative stabilities of the potential fragment ions, which can help in rationalizing the observed fragmentation pattern.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Key Features |
|---|
| ¹H NMR | - Complex multiplets for cyclohexyl protons
Role of Cyclohexyl 3 Methoxypropanoate in Advanced Chemical Synthesis and Materials Science
Intermediate in Complex Organic Molecule Synthesis
Cyclohexyl 3-methoxypropanoate and its structural analogs, β-alkoxy esters, are valuable synthetic intermediates in the construction of more complex molecular architectures. nii.ac.jp Their utility stems from the ability to use the ester and ether functionalities as handles for subsequent chemical transformations. While specific, high-profile examples detailing the use of this compound are not widespread, the role of closely related cyclohexyl propanoate derivatives is well-documented, establishing a clear precedent for its application.
For instance, β-hydroxy esters such as methyl 3-cyclohexyl-3-hydroxy-2-methylpropanoate are recognized as crucial intermediates for synthesizing versatile building blocks of natural products. jst.go.jp Reductive aldol (B89426) reactions are a key strategy to produce these intermediates. jst.go.jp Similarly, ethyl 3-hydroxy-3-cyclohexyl-2-methylpropanoate is prepared as an intermediate which is then reduced to form 1-cyclohexyl-2-methyl-1,3-propanediol, a precursor for more complex ketones. acs.org The general class of β-alkoxy esters is considered useful for creating complex molecules, highlighting the potential of this compound in multi-step synthetic pathways. nii.ac.jp The synthesis of complex molecules like novel phenindamine (B164606) analogues and various alkaloids often involves the construction and modification of piperidine (B6355638) and other heterocyclic rings attached to cyclic frameworks, a field where functionalized cyclohexyl precursors could play a role. bath.ac.ukcardiff.ac.uk
Building Block for Polymeric Structures or Advanced Materials
In materials science, the incorporation of cyclic moieties like the cyclohexyl group into polymer backbones is a known strategy to modify the physical properties of materials, such as their glass transition temperature and solubility. While direct polymerization of this compound is not extensively documented, related compounds are utilized as building blocks for advanced materials.
For example, chemical suppliers categorize compounds like ethyl 3-cyclohexyl-2-methylpropanoate under "Polymer Science Material Building Blocks," indicating their role in creating new polymers. bldpharm.com Furthermore, patent literature describes the use of related alkoxy propanoates, such as butyl 3-methoxypropanoate and cyclohexyl 3-butoxypropanoate, as components in the preparation of catalyst systems for the polymerization of olefins. google.com This suggests a role for this compound as a potential modifier or component in polymerization processes. The compound may also find application as a plasticizer or specialized solvent in polymer formulations. vulcanchem.com The synthesis of polymers containing a cyclohexyl ester group, such as carbonic acid, dimethyl ester, polymer with 2,2-bis(hydroxymethyl)-1,3-propanediol, cyclohexyl ester, demonstrates the utility of this functional group in creating biocompatible and biodegradable polymers for biomedical applications and drug delivery. ontosight.ai
Precursor for Derivatized Cyclohexyl Compounds
This compound is an effective precursor for a variety of derivatized cyclohexyl compounds. The ester linkage is susceptible to common organic transformations, allowing for the modification of the molecule into other useful substances.
Two primary derivatization pathways are the hydrolysis and reduction of the ester group.
Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved in a process known as hydrolysis. epa.gov This reaction breaks the molecule into 3-methoxypropanoic acid and cyclohexanol (B46403). These products can then be used as starting materials in other synthetic routes. The general mechanism for base-catalyzed hydrolysis involves a bimolecular nucleophilic acyl substitution (BAC2). epa.gov
Reduction: The ester can be reduced to its corresponding alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would cleave the ester and reduce the carbonyl group, yielding 3-methoxy-1-propanol (B72126) and cyclohexanol. The reduction of a related compound, ethyl 3-hydroxy-3-cyclohexyl-2-methylpropanoate, to yield 1-cyclohexyl-2-methyl-1,3-propanediol is a documented example of this type of transformation. acs.org
Beyond these fundamental reactions, the cyclohexyl ring itself can be a scaffold for further functionalization, leading to a wide array of substituted cyclohexyl derivatives used in medicinal chemistry and materials science. nih.gov For example, various substituted cyclohexyl scaffolds are synthesized as noviomimetics, which are compounds that mimic the biological activity of the antibiotic novobiocin. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Cyclohexyl 3-methoxypropanoate, and how do reaction conditions influence yield?
- Methodology :
- Esterification : React 3-methoxypropanoic acid with cyclohexanol using acid catalysis (e.g., concentrated H2SO4 or p-toluenesulfonic acid) under reflux (110–120°C). Monitor progress via thin-layer chromatography (TLC). Yield optimization depends on stoichiometric ratios (1:1.2 acid:alcohol) and catalyst loading (1–5 mol%) .
- Alternative Route : Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane for milder conditions .
- Purification : Distillation under reduced pressure (boiling point ~133–134°C at 12 Torr, extrapolated from similar esters ).
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Techniques :
- NMR Spectroscopy : <sup>1</sup>H NMR for methoxy (-OCH3) and ester (-COO-) protons; <sup>13</sup>C NMR to confirm carbonyl (C=O) and cyclohexyl carbons .
- GC-MS : Quantify purity and identify volatile byproducts (e.g., unreacted cyclohexanol) .
- IR Spectroscopy : Detect ester C=O stretch (~1740 cm<sup>−1</sup>) and methoxy C-O stretch (~1250 cm<sup>−1</sup>) .
Q. What are the key stability considerations for this compound under varying storage conditions?
- Guidelines :
- Thermal Stability : Store at 2–8°C in amber glass to prevent ester hydrolysis. Avoid prolonged exposure to >40°C (risk of decomposition via retro-esterification) .
- Moisture Sensitivity : Use desiccants in storage containers; hydrolysis under humid conditions generates 3-methoxypropanoic acid and cyclohexanol .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic and steric effects of the cyclohexyl group on reaction kinetics?
- Approach :
- Perform density functional theory (DFT) calculations to map charge localization (e.g., cyclohexyl vs. phenyl substituents). Compare nucleophilic acyl substitution reactivity with analogs (e.g., methyl or ethyl esters) .
- Example: Cyclohexyl groups increase lipophilicity (logP ~3.19 vs. 2.80 for phenyl analogs), influencing solubility in organic-aqueous systems .
Q. What strategies resolve contradictory data on the compound’s stability in acidic vs. basic media?
- Experimental Design :
- Conduct pH-dependent stability assays (e.g., incubate at pH 2, 7, and 12 for 24–72 hours). Monitor degradation via HPLC with a C18 column and UV detection (λ = 210 nm).
- Findings : Acidic conditions may protonate the ester carbonyl, accelerating hydrolysis, while basic conditions promote saponification. Contradictions arise from solvent polarity or ionic strength variations .
Q. How does this compound interact with biological targets (e.g., enzymes or membranes) in pharmacological studies?
- Methodology :
- Molecular Docking : Screen against enzyme active sites (e.g., lipases or esterases) to assess binding affinity. Compare with structurally related esters (e.g., Ethyl 3-(4-methoxyphenyl)propanoate ).
- Membrane Permeability : Use Franz diffusion cells to evaluate penetration through lipid bilayers, leveraging the compound’s logP (~3.19) for bioavailability predictions .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Critical Factors :
- Catalyst Purity : Trace water in H2SO4 reduces esterification efficiency.
- Reaction Monitoring : Incomplete TLC analysis may lead to premature termination.
- Work-Up Methods : Inadequate neutralization of acid post-reaction causes side reactions during purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
